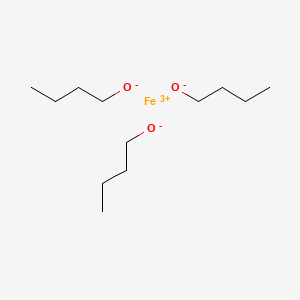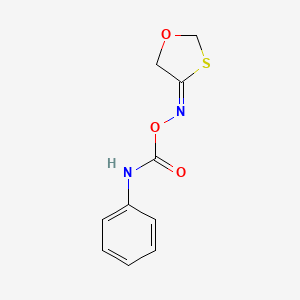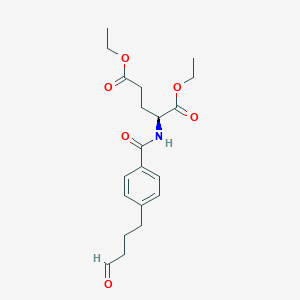
Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate is a synthetic organic compound that belongs to the class of glutamate derivatives This compound is characterized by its unique structure, which includes a benzoyl group attached to the L-glutamate backbone, with a diethyl ester functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate typically involves the following steps:
Formation of the Benzoyl Intermediate: The initial step involves the preparation of the benzoyl intermediate by reacting 4-(4-oxobutyl)benzoic acid with thionyl chloride to form the corresponding acid chloride.
Coupling with L-Glutamate: The acid chloride is then reacted with L-glutamate in the presence of a base such as triethylamine to form the benzoyl-L-glutamate intermediate.
Esterification: The final step involves the esterification of the benzoyl-L-glutamate intermediate with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to optimize reaction conditions and improve yield. The use of microwave irradiation and catalytic cyclization can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Applications De Recherche Scientifique
Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in modulating glutamate receptors and neurotransmission.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating neurological disorders.
Mécanisme D'action
The mechanism of action of Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate involves its interaction with glutamate receptors in the nervous system. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission pathways. The exact molecular targets and pathways are still under investigation, but it is believed to affect synaptic plasticity and neuronal communication .
Comparaison Avec Des Composés Similaires
- Diethyl N-(4-benzoyl)-L-glutamate
- Diethyl N-(4-(4-hydroxybutyl)benzoyl)-L-glutamate
- Diethyl N-(4-(4-methylbutyl)benzoyl)-L-glutamate
Comparison: Diethyl N-(4-(4-oxobutyl)benzoyl)-L-glutamate is unique due to the presence of the oxobutyl group, which imparts distinct chemical properties and reactivity. Compared to its analogs, this compound exhibits different oxidation and reduction behaviors, making it valuable for specific synthetic applications and research studies .
Propriétés
Numéro CAS |
908145-87-9 |
|---|---|
Formule moléculaire |
C20H27NO6 |
Poids moléculaire |
377.4 g/mol |
Nom IUPAC |
diethyl (2S)-2-[[4-(4-oxobutyl)benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H27NO6/c1-3-26-18(23)13-12-17(20(25)27-4-2)21-19(24)16-10-8-15(9-11-16)7-5-6-14-22/h8-11,14,17H,3-7,12-13H2,1-2H3,(H,21,24)/t17-/m0/s1 |
Clé InChI |
ZQIWUAMQMRFJEB-KRWDZBQOSA-N |
SMILES isomérique |
CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCCC=O |
SMILES canonique |
CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(C=C1)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


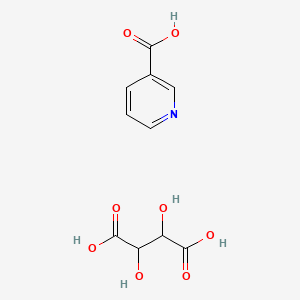
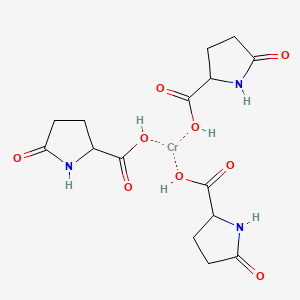
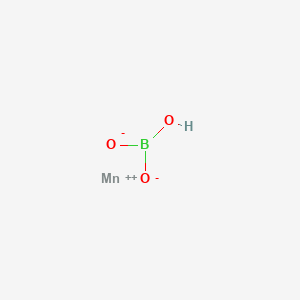
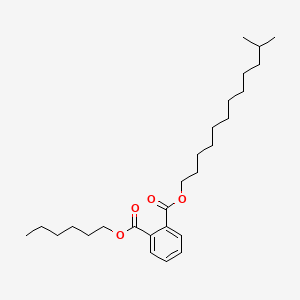

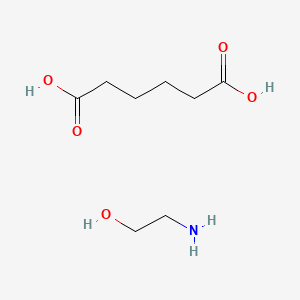
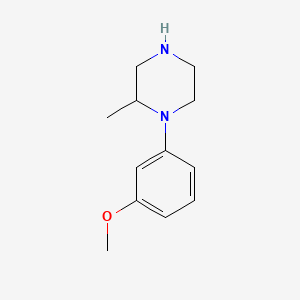
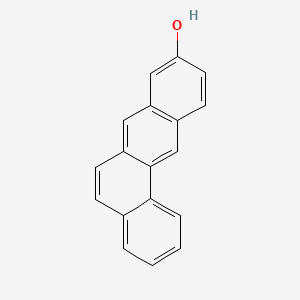
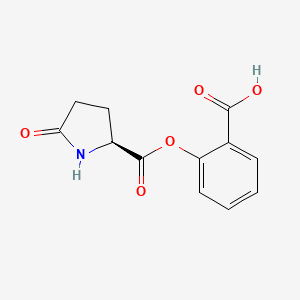
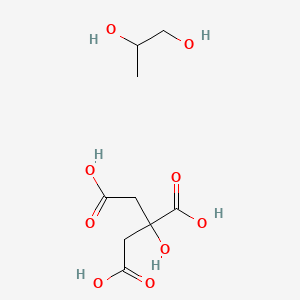
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
